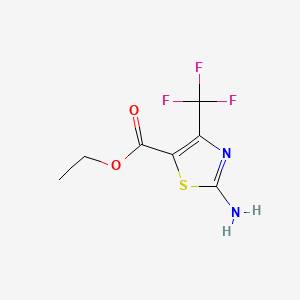

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3/h2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRPTMORGOIMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051491 | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-72-9 | |

| Record name | 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 344-72-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 344-72-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-AMINO-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WH6LMH3RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document delves into the theoretical underpinnings of the synthesis, primarily focusing on the Hantzsch thiazole synthesis. It offers a detailed, step-by-step experimental protocol, strategies for optimization, and critical safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough and practical understanding of this synthetic process. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] The trifluoromethyl group's incorporation can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this particular derivative a valuable asset in the design of novel therapeutics.

Introduction: The Significance of 2-Aminothiazoles in Modern Drug Discovery

The 2-aminothiazole moiety is a cornerstone in the architecture of many pharmaceutical agents, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This versatile scaffold is present in several clinically significant drugs, underscoring its therapeutic importance.[1][3] The introduction of a trifluoromethyl (CF3) group at the 4-position of the thiazole ring is a strategic modification. The unique electronic properties of the CF3 group can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule, often leading to improved efficacy and metabolic stability.

This compound serves as a crucial intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. A robust and efficient synthesis of this compound is therefore of paramount importance to the drug discovery process.

The Synthetic Pathway: A Deep Dive into the Hantzsch Thiazole Synthesis

The most common and effective method for the synthesis of this compound is the Hantzsch thiazole synthesis.[4] This reaction, first described by Arthur Hantzsch in 1887, involves the condensation of an α-haloketone with a thioamide. In this specific synthesis, the α-haloketone is Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, and the thioamide is thiourea.

Reaction Mechanism

The mechanism of the Hantzsch thiazole synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration.

Diagram: Hantzsch Thiazole Synthesis Mechanism

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

-

Nucleophilic Attack: The reaction commences with the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon bearing the chlorine atom in Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate. This initial step forms an S-alkylated intermediate.

-

Intramolecular Cyclization: The amino group of the thiourea moiety then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the butanoate chain. This leads to the formation of a five-membered ring intermediate.

-

Dehydration: The final step involves the elimination of a water molecule (dehydration) from the cyclized intermediate, resulting in the formation of the aromatic thiazole ring.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier Suggestion |

| Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | 218.56 | 363-58-6 | Sigma-Aldrich |

| Thiourea | 76.12 | 62-56-6 | Sigma-Aldrich |

| Ethanol (anhydrous) | 46.07 | 64-17-5 | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | VWR Chemicals |

| Ethyl Acetate | 88.11 | 141-78-6 | Fisher Scientific |

| Hexane | 86.18 | 110-54-3 | Fisher Scientific |

Step-by-Step Procedure

Diagram: Experimental Workflow

Caption: Overview of the synthetic workflow.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in anhydrous ethanol.

-

Addition of Thiourea: To this solution, add thiourea (1.1 eq). A slight excess of thiourea is often used to ensure complete consumption of the α-haloketone.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydro-chloric acid formed during the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization. A mixture of ethyl acetate and hexane is a suitable solvent system. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum. A patent for a similar compound suggests recrystallization from a mixture of THF and hexane.[5]

Process Optimization and Troubleshooting

| Parameter | Recommendation |

| Solvent | Ethanol is a common and effective solvent. Other polar protic solvents like methanol can also be used. The choice of solvent can influence reaction rates and yields.[6] |

| Temperature | The reaction typically requires heating to reflux to proceed at a reasonable rate. Lower temperatures may result in incomplete reactions, while excessively high temperatures could lead to decomposition. |

| Reaction Time | Monitoring the reaction by TLC is crucial to determine the optimal reaction time. Prolonged reaction times may lead to the formation of byproducts. |

| Base | Sodium bicarbonate is a mild base suitable for neutralization. Other bases like sodium carbonate can also be used. The key is to neutralize the acid generated to prevent product degradation and facilitate extraction. |

| Purification | Recrystallization is an effective method for purification. The choice of solvent system is critical for obtaining high purity and yield. Experimenting with different solvent ratios may be necessary to optimize crystallization. Column chromatography can be an alternative for higher purity if needed. |

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by various spectroscopic methods.

| Property | Value |

| Molecular Formula | C₇H₇F₃N₂O₂S |

| Molecular Weight | 240.21 g/mol |

| Appearance | Expected to be a pale yellow or off-white solid. |

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆):

-

δ 8.0-8.5 (br s, 2H, -NH₂)

-

δ 4.2-4.4 (q, 2H, -OCH₂CH₃)

-

δ 1.2-1.4 (t, 3H, -OCH₂CH₃)

-

-

¹³C NMR (DMSO-d₆):

-

δ ~170 (C=O, ester)

-

δ ~165 (C-2, thiazole)

-

δ ~140-150 (q, C-4, thiazole, JC-F)

-

δ ~120 (q, -CF₃, JC-F)

-

δ ~110 (C-5, thiazole)

-

δ ~62 (-OCH₂)

-

δ ~14 (-CH₃)

-

-

IR (KBr, cm⁻¹):

-

~3400-3200 (N-H stretching)

-

~1700 (C=O stretching, ester)

-

~1620 (N-H bending)

-

~1100-1300 (C-F stretching)

-

-

Mass Spectrometry (ESI+):

-

m/z 241.0 [M+H]⁺

-

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate: This compound is corrosive and can cause severe skin burns and eye damage. Handle with extreme care.[2]

-

Thiourea: Thiourea is harmful if swallowed and is a suspected carcinogen. Avoid inhalation of dust and direct contact with skin and eyes.[7]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Hantzsch thiazole synthesis provides an efficient and reliable route to this compound. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable building block can be obtained in good yield and high purity. The insights and detailed protocol provided in this guide are intended to empower researchers to confidently synthesize this important compound for their drug discovery and development endeavors.

References

- Technical Support Center: Optimizing Hantzsch Thiazole Synthesis - Benchchem. (n.d.).

- A Technical Guide to Novel 2-Amino-Thiazole Derivatives and Their Potential Applications - Benchchem. (n.d.).

- A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Derivatives in Drug Discovery - Benchchem. (n.d.).

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021).

- Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC - NIH. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024).

- Hantzsch Thiazole Synthesis - Chem Help ASAP. (n.d.).

- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents. (n.d.).

- Ethyl 2-aminothiazole-5-carboxylate synthesis - ChemicalBook. (n.d.).

- Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd. (n.d.).

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.).

- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (n.d.).

- Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | CAS 344-72-9 | SCBT. (n.d.).

- Hantzsch Thiazole Synthesis - SynArchive. (n.d.).

- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. (n.d.).

- New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare. (2023).

- Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC - NIH. (n.d.).

- CAS 937598-16-8 Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate - Building Block / BOC Sciences. (n.d.).

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. (n.d.).

- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents. (2014).

- ETHYL 2-AMINO-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE - gsrs. (n.d.).

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).

- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... - ResearchGate. (n.d.).

- Safety Data Sheet Thiourea Revision 5, Date 09 Mar 2022 - Redox. (2022).

- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC - PubMed Central. (2025).

- Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. (2006).

- (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... - ResearchGate. (n.d.).

- Thiazole, 2-amino-5-methyl- - the NIST WebBook. (n.d.).

- Synthesis of ethyl 2-amino-4-isopropyl-5-thiazolecarboxylate - PrepChem.com. (n.d.).

- Ethyl 2-amino-4-methylthiazole-5-carboxylate 97 7210-76-6 - Sigma-Aldrich. (n.d.).

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. (n.d.).

Sources

- 1. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. mzCloud – Ethyl 5 ethyl 2 2 trifluoromethyl anilino carbothioyl amino thiophene 3 carboxylate [mzcloud.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate CAS number 344-72-9

An In-depth Technical Guide to Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 344-72-9), a pivotal heterocyclic building block in modern chemistry. The document delves into its physicochemical properties, established synthesis protocols, chemical reactivity, and significant applications, particularly in the realms of pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical insights, elucidating the compound's strategic importance as a versatile intermediate for creating novel bioactive molecules.

Introduction: A Key Fluorinated Heterocycle

This compound is a specialized chemical intermediate distinguished by its trifluoromethyl-substituted thiazole core. The 2-aminothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, this compound serves as a highly valuable starting material for synthesizing a diverse range of complex molecules with potential therapeutic and agricultural applications.[1][2][3] Its utility spans the development of anti-inflammatory agents, anticancer therapeutics, and next-generation fungicides and herbicides.[1]

Physicochemical & Structural Characteristics

The compound is typically an off-white to beige solid or crystalline powder.[1] Its structural and physical properties are fundamental to its handling, reactivity, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 344-72-9 | [1][4][5] |

| Molecular Formula | C₇H₇F₃N₂O₂S | [1][4][5] |

| Molecular Weight | 240.21 g/mol | [1][4] |

| Appearance | Off-white to beige solid or crystals | [1][6] |

| Melting Point | 165-173 °C | [1][6] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C, in a dark, dry place | [1][7] |

| IUPAC Name | ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | [4] |

Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most prevalent and efficient method for preparing this compound is the Hantzsch thiazole synthesis.[8][9] This classic condensation reaction involves the cyclization of an α-halocarbonyl compound with a thioamide-containing reactant.[8]

Causality of Reagent Selection:

-

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate: This α-chloro-β-ketoester serves as the three-carbon backbone for the thiazole ring. The chlorine atom provides a reactive electrophilic site for the initial nucleophilic attack, while the trifluoroacetyl and ethyl ester groups directly install the required substituents at the C4 and C5 positions of the final product.

-

Thiourea (H₂NCSNH₂): Thiourea is the ideal thioamide for this reaction as it provides the requisite N-C-S fragment. Its sulfur atom acts as the nucleophile to displace the halide, and the two nitrogen atoms participate in the subsequent intramolecular condensation to form the 2-amino-substituted heterocyclic ring.[10]

Experimental Protocol: Hantzsch Synthesis

This protocol is a representative procedure for the synthesis of this compound.

Step 1: Reaction Setup

-

To a suspension of thiourea (1 equivalent) in ethanol (e.g., 200 mL), add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1 equivalent).[11]

-

Stir the resulting mixture at room temperature to ensure homogeneity.

Step 2: Cyclization

-

Heat the reaction mixture to 80 °C and maintain this temperature for approximately 24 hours.[11] The elevated temperature provides the necessary activation energy for the SN2 reaction and subsequent dehydration steps, driving the reaction towards the stable, aromatic thiazole product.[10]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the ethanol solvent.[11]

-

The resulting crude product can then be purified by column chromatography on silica gel to afford the pure this compound.[11] A typical yield for this reaction is around 85%.[11]

Caption: Major reactive sites and derivatization options.

Applications in Research and Development

This compound is not typically an end-product but rather a critical intermediate. Its value lies in providing a pre-functionalized, fluorinated core for building more complex and potent molecules.

Pharmaceutical Development

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, and this specific derivative is explored for developing:

-

Kinase Inhibitors: Many small molecule kinase inhibitors feature a substituted 2-aminothiazole core. Kinases like TAK1 (Transforming Growth Factor-β-Activated Kinase 1) are crucial mediators in inflammatory signaling pathways and are targets for treating cancer and autoimmune diseases. [12][13][14][15]While this exact ester may not be the final drug, it serves as a precursor to the amides and other derivatives that exhibit potent inhibitory activity. [12][13]* Anticancer Agents: The thiazole nucleus is present in several anticancer drugs. [16][17]Derivatives synthesized from this starting material are frequently evaluated for their cytotoxic effects against various cancer cell lines, including lung, liver, and colon cancer cells. [2][18]* Antimicrobial Agents: Thiazole derivatives have shown significant potential as antibacterial and antifungal agents. [16][17]The ability to easily modify the core structure allows for the optimization of antimicrobial potency and spectrum.

Agrochemical Formulations

In agricultural science, fluorinated compounds are highly sought after for their enhanced efficacy. This compound is used as a building block in the synthesis of:

-

Fungicides and Herbicides: The unique electronic properties conferred by the trifluoromethyl group can lead to agrochemicals with improved performance and better safety profiles. [1]The compound serves as a precursor for creating novel active ingredients for crop protection. [1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazards: It is classified as irritating to the eyes, respiratory system, and skin. [11]* Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [6][11]In case of dust formation, a respirator (e.g., N95 dust mask) is recommended. [19]* Handling: Use with adequate local exhaust ventilation to minimize inhalation. [6]Avoid rough handling of containers. [6]* First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice. [11]For skin contact, wash off with soap and plenty of water. [6]If inhaled, move to fresh air. [6]* Decomposition: When heated to decomposition, it may emit toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx). [11]

Conclusion

This compound is a strategically important molecule whose value is defined by the synergistic combination of a bioactive 2-aminothiazole core, the performance-enhancing trifluoromethyl group, and versatile functional handles for derivatization. Its straightforward synthesis via the Hantzsch reaction makes it an accessible and indispensable building block for researchers aiming to discover and develop next-generation pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in scientific innovation.

References

-

5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester. PubChem, National Center for Biotechnology Information. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Center for Biotechnology Information (PMC). [Link]

-

ETHYL 2-AMINO-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE. Global Substance Registration System (GSRS). [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ScienceDirect. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

-

Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. ScienceDirect. [Link]

-

Structure-guided development of covalent TAK1 inhibitors. National Center for Biotechnology Information (PMC). [Link]

-

TAK1 Inhibitors as Anti-Cancer Agents. Flintbox. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. PubMed. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

-

TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Philosophical Transactions of the Royal Society B. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

-

Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University. [Link]

-

Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate 250mg. Dana Bioscience. [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2S | CID 67656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. 117724-63-7 | 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid [fluoromart.com]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

- 10. youtube.com [youtube.com]

- 11. 344-72-9 | CAS DataBase [m.chemicalbook.com]

- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 13. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 15. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. daneshyari.com [daneshyari.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 2-氨基-4-甲基噻唑-5-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Thiazole Core

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group (-CF3) often enhances metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The 2-aminothiazole scaffold itself is a well-established pharmacophore present in numerous approved drugs. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to elucidate and confirm the structure of this valuable synthetic building block. As a Senior Application Scientist, this document is structured to not only present the data but to also rationalize the scientific approach, ensuring a robust and self-validating process for structural confirmation.

I. Foundational Analysis: Elemental Composition and High-Resolution Mass Spectrometry

The first step in the structure elucidation of a novel compound is to determine its molecular formula and exact mass. This foundational data provides the basis for all subsequent spectroscopic analysis.

Molecular Formula: C7H7F3N2O2S[1]

Molecular Weight: 240.2 g/mol [1]

High-Resolution Mass Spectrometry (HRMS) Protocol

A robust method for confirming the elemental composition is through High-Resolution Mass Spectrometry, typically using an Orbitrap or Time-of-Flight (TOF) analyzer.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile (LC-MS grade).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a common and effective method for this class of compounds.

-

Mass Analysis: The instrument is calibrated, and data is acquired in full scan mode over a relevant m/z range (e.g., 50-500).

-

Data Analysis: The measured monoisotopic mass of the protonated molecule [M+H]+ is compared to the theoretical exact mass calculated from the molecular formula.

Expected Results: The theoretical exact mass of C7H7F3N2O2S is 240.0180. The expected [M+H]+ ion would therefore be at m/z 240.0253. An experimentally determined mass within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula.

II. Vibrational Spectroscopy: Unveiling Functional Groups with FTIR

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Spectral Data

While a direct experimental spectrum is not publicly available, a KBr-pellet FTIR spectrum for this compound is referenced in PubChem. Based on the known structure and data from analogous compounds, the following key vibrational frequencies are predicted:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) of the primary amine |

| ~3100-3000 | Weak | C-H stretch (aromatic/heteroaromatic) |

| ~2980 | Weak | C-H stretch (aliphatic - ethyl group) |

| ~1720 | Strong | C=O stretch of the ester |

| ~1620 | Strong | N-H bend of the primary amine |

| ~1550 | Medium | C=N and C=C stretching of the thiazole ring |

| ~1300-1100 | Strong | C-F stretching of the trifluoromethyl group |

| ~1250 | Strong | C-O stretch of the ester |

This data is predicted based on typical functional group frequencies and data from similar molecules.

Interpretation of the FTIR Spectrum

The presence of sharp bands in the 3400-3300 cm⁻¹ region is a clear indicator of the N-H stretching of a primary amine. The strong absorption around 1720 cm⁻¹ is characteristic of a carbonyl stretch, consistent with the ethyl ester functionality. The intense bands in the 1300-1100 cm⁻¹ region are highly indicative of the C-F stretching vibrations of the trifluoromethyl group. The combination of these key absorbances provides strong evidence for the presence of the primary amine, ethyl ester, and trifluoromethyl groups within the molecule.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. 1H and 13C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-8.0 | Broad Singlet | 2H | -NH₂ |

| 4.38 | Quartet | 2H | -OCH₂CH₃ |

| 1.39 | Triplet | 3H | -OCH₂CH₃ |

This data is predicted based on established NMR prediction algorithms and data from structurally similar compounds.

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum is expected to be relatively simple and highly informative. The broad singlet in the downfield region is characteristic of the two exchangeable protons of the primary amine group. The quartet at approximately 4.38 ppm and the triplet at around 1.39 ppm are classic signals for an ethyl group, with the splitting pattern confirming their connectivity. The absence of other signals in the aromatic region confirms the substitution pattern of the thiazole ring.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~160 | C2 (C-NH₂) |

| ~145 (quartet) | C4 (C-CF₃) |

| ~122 (quartet) | -CF₃ |

| ~115 | C5 (C-COOEt) |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

This data is predicted based on established NMR prediction algorithms and data from structurally similar compounds.

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments. The downfield signal around 168 ppm is typical for an ester carbonyl carbon. The signal for C2, attached to the amino group, is expected around 160 ppm. A key feature is the quartet observed for C4, which is directly bonded to the trifluoromethyl group. This splitting is due to coupling with the three fluorine atoms. Similarly, the carbon of the trifluoromethyl group itself will appear as a quartet. The remaining signals for the ethyl group are found in the upfield region.

Structure Elucidation Workflow using NMR

Caption: Integrated NMR analysis workflow.

IV. Mass Spectrometry: Fragmentation Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Fragmentation

Ionization Mode: Electron Impact (EI)

| m/z | Proposed Fragment |

| 240 | [M]⁺ (Molecular Ion) |

| 211 | [M - C₂H₅]⁺ |

| 195 | [M - OC₂H₅]⁺ |

| 167 | [M - COOC₂H₅]⁺ |

| 69 | [CF₃]⁺ |

This data is predicted based on typical fragmentation patterns of ethyl esters and thiazole derivatives.

Fragmentation Pathway

Caption: Predicted mass fragmentation pathway.

The fragmentation pattern provides further confirmation of the structure. The loss of a fragment with a mass of 45 Da is characteristic of the loss of an ethoxy group (-OC₂H₅) from the ester. The presence of a peak at m/z 69 is a strong indicator of the trifluoromethyl group.

V. Integrated Approach to Structure Elucidation

The definitive structure elucidation of this compound is achieved not by a single technique, but by the congruent evidence from multiple analytical methods.

Caption: Integrated strategy for structure elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple spectroscopic and analytical techniques. High-resolution mass spectrometry establishes the molecular formula. FTIR spectroscopy identifies the key functional groups. 1H and 13C NMR spectroscopy provide an unambiguous map of the atomic connectivity. Finally, mass spectrometry fragmentation patterns corroborate the presence of key structural motifs. This multi-faceted, self-validating approach ensures the highest level of confidence in the assigned structure, a critical requirement for its application in research and drug development.

References

-

PubChem. 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

ResearchGate. Theoretical study of molecular structure, vibrational spectra of ethyl-2 amino -4-methyl1, 3 -thiazole-5carboxylate by DFT calculation. [Link]

Sources

A Senior Application Scientist's Guide to the Hantzsch Synthesis of Trifluoromethylated Thiazoles

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of the Trifluoromethyl Group in Thiazole Scaffolds

The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties—high electronegativity, metabolic stability, and ability to modulate lipophilicity—make it a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] When integrated into the thiazole ring, a privileged structure in numerous pharmaceuticals, the resulting trifluoromethylated thiazoles represent a class of compounds with significant therapeutic potential.

This technical guide provides an in-depth exploration of the Hantzsch thiazole synthesis as a robust and versatile method for accessing these valuable molecules. We will dissect the core reaction, explore strategic variations for introducing the trifluoromethyl moiety, and provide detailed, field-tested protocols.

The Hantzsch Thiazole Synthesis: A Timeless Reaction Reimagined

First described by Arthur Hantzsch in 1887, this classic condensation reaction involves the cyclization of an α-haloketone with a thioamide to form the thiazole ring.[3] The reaction is lauded for its simplicity, generally high yields, and the stability of the aromatic thiazole product.[3][4] The fundamental mechanism proceeds through three key stages:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[3]

-

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.[3]

-

Dehydration: The resulting intermediate undergoes dehydration to form the aromatic thiazole ring.[3]

The inherent modularity of the Hantzsch synthesis allows for the strategic incorporation of the trifluoromethyl group through two primary pathways: via a trifluoromethylated α-haloketone or a trifluoromethylated thioamide.

Caption: Generalized mechanism of the Hantzsch Thiazole Synthesis.

Strategy 1: Synthesis via Trifluoromethylated α-Haloketones

This approach is particularly valuable when the desired product has the trifluoromethyl group at the 4-position of the thiazole ring. A key precursor for this strategy is a trifluoromethylated α-bromoacetophenone derivative.

Synthesis of the Trifluoromethylated α-Haloketone Precursor

A robust method for preparing the necessary α-haloketone involves the trifluoroacetylation of an aminophenone followed by α-bromination.

Experimental Protocol: Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide [5]

-

Trifluoroacetylation:

-

To a solution of p-aminoacetophenone (1.35 g, 10 mmol) in p-xylene (30 mL), add trifluoroacetic acid (TFA) (1.5 mL, 20 mmol).

-

Heat the mixture under reflux for 5 hours.

-

Allow the reaction to cool to room temperature, which should result in the precipitation of the product.

-

Collect the solid by filtration, wash with hexane, and dry to yield N-(4-acetylphenyl)-2,2,2-trifluoroacetamide.

-

-

α-Bromination:

-

Suspend the N-(4-acetylphenyl)-2,2,2-trifluoroacetamide (2.31 g, 10 mmol) in glacial acetic acid (20 mL).

-

Add bromine (0.51 mL, 10 mmol) dropwise while stirring at room temperature.

-

Continue stirring for 2 hours.

-

Pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from benzene to obtain N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide.

-

Hantzsch Cyclization with the Trifluoromethylated α-Haloketone

With the trifluoromethylated α-haloketone in hand, the subsequent Hantzsch cyclization with a suitable thioamide proceeds readily.

Experimental Protocol: Synthesis of N-(4-(2-phenylthiazol-4-yl)phenyl)-2,2,2-trifluoroacetamide [5]

-

Reaction Setup:

-

In a round-bottom flask, combine N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (0.31 g, 1 mmol) and thiobenzamide (0.14 g, 1 mmol) in ethanol (20 mL).

-

-

Reaction Execution:

-

Heat the mixture under reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction and precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization or column chromatography to yield the desired trifluoromethylated thiazole.

-

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| p-aminoacetophenone | 1. TFA, p-xylene, reflux; 2. Br2, AcOH | N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide | - |

| N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide | Thiobenzamide, Ethanol, reflux | N-(4-(2-phenylthiazol-4-yl)phenyl)-2,2,2-trifluoroacetamide | 85[5] |

Table 1: Summary of the synthesis of a trifluoromethylated thiazole via a trifluoromethylated α-haloketone.

Strategy 2: Synthesis via Trifluoromethylated Thioamides

This strategy is employed when the trifluoromethyl group is desired at the 2-position of the thiazole ring. This requires the synthesis of a trifluoromethylated thioamide, which can then be reacted with a conventional α-haloketone.

Synthesis of Trifluoromethylated Thioamides

Trifluoromethylated thioamides can be prepared from the corresponding trifluoroacetamides by treatment with a thionating agent such as Lawesson's reagent.

Conceptual Workflow: Synthesis of a Trifluoromethylated Thioamide

Caption: General scheme for the synthesis of trifluoromethylated thioamides.

Hantzsch Cyclization with a Trifluoromethylated Thioamide

Once the trifluoromethylated thioamide is synthesized, it can be used in a Hantzsch reaction with a suitable α-haloketone to yield the 2-(trifluoromethyl)thiazole.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-4-phenylthiazole (Conceptual)

-

Reaction Setup:

-

Dissolve 2,2,2-trifluoroethanethioamide (1 mmol) and 2-bromoacetophenone (1 mmol) in a suitable solvent such as ethanol or methanol.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux and monitor by TLC. The reaction time will vary depending on the specific substrates.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature.

-

Neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

The Influence of the Trifluoromethyl Group: Mechanistic Considerations

The strongly electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the starting materials and the stability of intermediates in the Hantzsch synthesis.

-

α-Haloketone Reactivity: A trifluoromethyl group on the keto-component can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the intramolecular cyclization step.

-

Thioamide Reactivity: A trifluoromethyl group on the thioamide can decrease the nucleophilicity of the sulfur and nitrogen atoms due to its inductive effect. This may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve good yields.

Advanced Application: The Holzapfel-Meyers-Nicolaou Modification

For the synthesis of chiral thiazoles, the Holzapfel-Meyers-Nicolaou modification of the Hantzsch synthesis is a powerful tool.[6] This method involves the formation of a hydroxythiazoline intermediate, which is then dehydrated using trifluoroacetic anhydride (TFAA) and pyridine. This highlights another role of trifluoroacetyl moieties in thiazole synthesis, acting as a dehydrating agent activator.[6]

Caption: The Holzapfel-Meyers-Nicolaou modification for chiral thiazole synthesis.

Conclusion and Future Outlook

The Hantzsch thiazole synthesis remains a highly relevant and adaptable method for the preparation of trifluoromethylated thiazoles, which are of significant interest in drug discovery and development. By strategically choosing between a trifluoromethylated α-haloketone or a trifluoromethylated thioamide, researchers can access a wide array of substituted thiazoles with tailored properties. Understanding the electronic impact of the trifluoromethyl group on the reaction mechanism is key to optimizing reaction conditions and achieving high yields. As the demand for novel fluorinated heterocycles continues to grow, the creative application and modification of classic reactions like the Hantzsch synthesis will undoubtedly play a crucial role in advancing the field.

References

-

Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry. [Link]

-

Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

-

Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]

-

Hantzsch pyridine synthesis. Wikipedia. [Link]

-

A four-component radical cascade trifluoromethylation reaction of alkenes enabled by an electron-donor–acceptor complex. Chemical Communications (RSC Publishing). [Link]

-

Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]

-

Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry. [Link]

-

Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. MDPI. [Link]

-

Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC - NIH. [Link]

-

Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers. [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Different synthetic methods of trifluoromethyl thiazole. ResearchGate. [Link]

-

New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. [Link]

-

Trifluoromethylation of α-haloketones. PubMed. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. ResearchGate. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

-

Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern. [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

-

Trifluoromethylation of α‑Haloketones. ResearchGate. [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. [Link]

-

Mechanism of Hantzsch reaction. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Synthesis of novel <i>N</i>-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Trifluoromethylated Heterocycles

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Trifluoromethyl Group - A Paradigm Shift in Medicinal Chemistry

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds represents one of the most impactful advancements in modern drug discovery.[1][2] This small appendage, consisting of a carbon atom bonded to three fluorine atoms, imparts a unique and powerful combination of physicochemical properties that can dramatically enhance the therapeutic potential of a parent molecule.[3][4] Its significance lies in its ability to simultaneously modulate several key parameters crucial for a successful drug candidate: metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][5][6]

The strength of the carbon-fluorine bond, one of the strongest in organic chemistry, renders the CF3 group exceptionally resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][7][5][8] This blocking of metabolic hotspots can significantly prolong a drug's half-life, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[1][5][8] Furthermore, the CF3 group is highly lipophilic, which can enhance a molecule's ability to permeate cell membranes and cross biological barriers like the blood-brain barrier.[9] Its strong electron-withdrawing nature can also profoundly influence the electronic environment of the heterocyclic ring, often leading to stronger and more selective interactions with biological targets.[1][3][4]

This guide provides an in-depth exploration of the biological activities of trifluoromethylated heterocycles, structured to provide both foundational knowledge and field-proven insights for professionals in drug development. We will delve into the impact of trifluoromethylation on various heterocyclic systems, examine key therapeutic applications, and provide practical experimental methodologies.

The Physicochemical Impact of Trifluoromethylation on Heterocyclic Systems

The introduction of a CF3 group is a deliberate strategic choice to optimize a molecule's drug-like properties. The causality behind this choice is rooted in a predictable set of physicochemical alterations.

-

Metabolic Stability: The C-F bond's high dissociation energy (approximately 485 kJ/mol) compared to a C-H bond (approximately 414 kJ/mol) is the primary reason for the enhanced metabolic stability.[7][5] By replacing a metabolically labile methyl or hydrogen group, chemists can effectively shield the molecule from oxidative metabolism.[5][8] This leads to a longer half-life, reduced clearance, and a more predictable pharmacokinetic profile.[8]

-

Lipophilicity and Permeability: The CF3 group significantly increases the lipophilicity of a molecule, as quantified by its positive Hansch-Fujita π constant of +0.88.[3] This enhanced lipophilicity often improves a drug's ability to cross cellular membranes, which is crucial for absorption and distribution to the target site.[5]

-

Electronic Effects and Binding Affinity: As a potent electron-withdrawing group, the CF3 moiety can lower the pKa of nearby acidic or basic centers and alter the electron distribution of the aromatic heterocycle.[3][4] This modification can enhance binding to target proteins through favorable electrostatic or hydrogen bonding interactions, leading to increased potency and selectivity.[1][7]

-

Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other groups like methyl or chloro groups.[7] This allows for the fine-tuning of steric and electronic properties to optimize drug-receptor interactions while potentially improving metabolic stability. A notable example is the successful replacement of an aliphatic nitro group with a CF3 group in cannabinoid CB1 receptor positive allosteric modulators, leading to compounds with improved potency and metabolic stability.[10][11]

The logical relationship between these properties and their biological consequences is illustrated in the diagram below.

Caption: Physicochemical properties of the CF3 group and their biological impact.

Case Studies: Trifluoromethylated Heterocycles in Modern Medicine

The transformative power of the CF3 group is evident in numerous blockbuster drugs across various therapeutic areas. The following examples highlight the successful application of trifluoromethylated heterocycles.

Pyrazole Derivatives: Celecoxib (Celebrex)

-

Therapeutic Area: Anti-inflammatory, Analgesic

-

Heterocycle: Pyrazole

-

Mechanism of Action: Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[12][13][14][15] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[12][13][16] By selectively inhibiting COX-2 over COX-1, celecoxib reduces inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[14][15] The trifluoromethyl group on the pyrazole ring is crucial for its selective binding to the COX-2 active site.[14]

Caption: Mechanism of action of Celecoxib, a CF3-pyrazole derivative.

Phenylpiperidine Derivatives: Fluoxetine (Prozac)

-

Therapeutic Area: Antidepressant

-

Heterocycle: Piperidine (within a larger structure)

-

Mechanism of Action: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI).[17][18] It functions by blocking the serotonin transporter (SERT) protein in the presynaptic neuron, which prevents the reabsorption of serotonin from the synaptic cleft.[18][19][20] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission, which is thought to improve mood and alleviate symptoms of depression.[17][18][20][21] The trifluoromethyl group on the phenoxy ring is a key feature that contributes to its potency and pharmacokinetic profile.[7]

Pyrimidine Derivatives: Nilotinib (Tasigna)

-

Therapeutic Area: Oncology (Chronic Myeloid Leukemia)

-

Heterocycle: Pyrimidine

-

Mechanism of Action: Nilotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[22][23][24] The Bcr-Abl fusion protein is a constitutively active kinase that drives the uncontrolled proliferation of cancer cells in Philadelphia chromosome-positive chronic myeloid leukemia (CML).[25] Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase, preventing its autophosphorylation and the subsequent downstream signaling that leads to cell proliferation.[25][26] The trifluoromethyl group is part of a key pharmacophore that enhances binding affinity and selectivity.

The table below summarizes the contribution of the trifluoromethyl group to the activity of these and other notable drugs.

| Drug | Heterocyclic Core | Therapeutic Area | Key Contribution of the CF3 Group |

| Celecoxib | Pyrazole | Anti-inflammatory | Enhances selective binding to COX-2 enzyme.[14] |

| Fluoxetine | Piperidine derivative | Antidepressant | Improves potency and pharmacokinetic profile.[7] |

| Nilotinib | Pyrimidine | Oncology | Increases binding affinity and selectivity for Bcr-Abl kinase.[24][26] |

| Aprepitant | Morpholine derivative | Antiemetic | Enhances metabolic stability and blood-brain barrier penetration. |

| Efavirenz | Benzoxazinone | Antiviral (HIV) | Contributes to high potency as a non-nucleoside reverse transcriptase inhibitor. |

Experimental Protocols

Protocol 1: General Procedure for Innate C-H Trifluoromethylation of a Heterocycle

This protocol is adapted from methodologies that utilize a benchtop-stable trifluoromethyl radical source, offering an operationally simple approach for direct trifluoromethylation.[27][28][29]

Objective: To introduce a trifluoromethyl group onto a medicinally relevant heterocycle via a C-H functionalization reaction.

Materials:

-

Heterocyclic substrate (e.g., caffeine, 4-cyanopyridine)

-

Sodium triflinate (CF3SO2Na, Langlois' reagent)

-

tert-Butyl hydroperoxide (t-BuOOH), 70% in water

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware, magnetic stirrer, and stir bar

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 mmol, 1.0 equiv).

-

Solvent Addition: Add dichloromethane (DCM, 0.4 M) and deionized water (ratio of DCM:water should be approximately 2.5:1 v/v).

-

Reagent Addition: Add sodium triflinate (3.0 mmol, 3.0 equiv) to the biphasic mixture.

-

Initiation: Begin vigorous stirring (e.g., 600 rpm) to ensure adequate mixing of the two phases.

-

Oxidant Addition: Slowly add tert-butyl hydroperoxide (5.0 mmol, 5.0 equiv) to the reaction mixture at room temperature over 10-15 minutes using a syringe pump. Causality Note: Slow addition is crucial to control the exothermic reaction and the rate of radical generation, minimizing side product formation.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to quench any remaining oxidant, followed by brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure trifluoromethylated heterocycle.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

Protocol 2: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure to assess the metabolic stability of a trifluoromethylated compound compared to its non-fluorinated analog.[8][30]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes (HLM).

Materials:

-

Test compounds (trifluoromethylated and non-fluorinated analog), 10 mM stock in DMSO

-

Human Liver Microsomes (HLM), 20 mg/mL stock

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Ice-cold acetonitrile with an internal standard (e.g., warfarin, tolbutamide) for reaction termination and protein precipitation.

-

96-well incubation plate and a plate shaker/incubator

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Working Solutions:

-

Prepare a 100x working solution of the test compounds (100 µM) by diluting the 10 mM DMSO stock with buffer.

-

Prepare the HLM solution by diluting the stock to 1 mg/mL in cold phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation Setup:

-

In a 96-well plate, add phosphate buffer.

-

Add the HLM solution to each well (final protein concentration typically 0.5 mg/mL).

-

Add the test compound working solution to each well (final concentration typically 1 µM).

-

Self-Validation Step: Include control wells: a negative control without the NADPH system (to measure non-enzymatic degradation) and a positive control with a compound of known metabolic instability (e.g., verapamil).

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of the ice-cold acetonitrile with the internal standard. The 0-minute time point serves as the initial concentration baseline.

-

Sample Processing: After the final time point, seal the plate, vortex for 2 minutes to ensure complete protein precipitation, and then centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line (k) is the elimination rate constant.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

-

Caption: Workflow for an in vitro microsomal stability assay.

Conclusion and Future Outlook

The incorporation of trifluoromethyl groups into heterocyclic structures is a cornerstone of modern medicinal chemistry, providing a robust strategy for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[5][31][32] The predictable improvements in metabolic stability, membrane permeability, and binding affinity have led to the development of numerous successful drugs across a wide range of diseases.[33] As synthetic methodologies for trifluoromethylation continue to advance, becoming more efficient and versatile, the application of this privileged moiety is set to expand even further.[34][27][33][35][36] Future research will likely focus on the development of novel trifluoromethylating reagents and the strategic placement of CF3 groups in more complex heterocyclic systems to address challenging biological targets and overcome mechanisms of drug resistance. The trifluoromethylated heterocycle will undoubtedly remain a critical component in the toolkit of drug discovery professionals for the foreseeable future.

References

-

Trifluoromethyl group. In: Wikipedia. [Link]

-

Tiwari, A., & V, S. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

-

Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

-

Celecoxib. In: Wikipedia. [Link]

-

Ferreira, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]

-

Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PubMed. [Link]

-

Ferreira, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Thomas, R., & B, A. (2024). Fluoxetine. In StatPearls. StatPearls Publishing. [Link]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

-

Blay, J. Y., et al. (2011). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. PMC - PubMed Central. [Link]

-

Trifluoromethyl group. Grokipedia. [Link]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

-

Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Zhang, Y., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI. [Link]

-

What is the mechanism of Nilotinib Hydrochloride? Patsnap Synapse. [Link]

-

What is the mechanism of Fluoxetine Hydrochloride? Patsnap Synapse. [Link]

-

Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

What is the mechanism of Celecoxib? Patsnap Synapse. [Link]

-

Nilotinib. PubChem. [Link]

-

Pharmacology of Fluoxetine (Prozac) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Semantic Scholar. [Link]

-

The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Nilotinib. In: Wikipedia. [Link]

-

The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. Pharmaffiliates. [Link]

-

About fluoxetine. NHS. [Link]

-

Fluoxetine. In: Wikipedia. [Link]

-

Al-Masri, H. (2023). Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl-α,β-ynones. ResearchGate. [Link]

-

Al-Zoubi, R. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Zhang, M., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

-

Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]

-

Feng, C., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Publishing. [Link]

-

Xu, S., et al. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications. [Link]

-

Yang, S., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Ferreira, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Kaur, P., & Singh, U. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

-

Uneyama, K., & Suzuki, Y. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Le, P. T., et al. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. PMC - NIH. [Link]

-

The Impact of Trifluoromethyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. grokipedia.com [grokipedia.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. Celecoxib - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 16. ClinPGx [clinpgx.org]

- 17. About fluoxetine - NHS [nhs.uk]

- 18. Fluoxetine - Wikipedia [en.wikipedia.org]

- 19. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]

- 21. m.youtube.com [m.youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Nilotinib - Wikipedia [en.wikipedia.org]

- 25. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 26. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pnas.org [pnas.org]

- 28. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pnas.org [pnas.org]

- 30. benchchem.com [benchchem.com]

- 31. mdpi.com [mdpi.com]

- 32. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 34. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 35. researchgate.net [researchgate.net]

- 36. tandfonline.com [tandfonline.com]

A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The core structure, Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, possesses a unique combination of functional groups that contribute to its chemical properties and biological activity. The thiazole ring is a common scaffold in many pharmaceutical agents[1]. The presence of an amino group, a trifluoromethyl group, and an ethyl carboxylate moiety gives rise to a distinct spectroscopic fingerprint, which is critical for its unambiguous identification and characterization.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound has the molecular formula C₇H₇F₃N₂O₂S and a molecular weight of 240.2 g/mol [2][3].